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Compound of Interest

Compound Name: 3-Hydroxy-2-methoxybenzoic acid

Cat. No.: B1340367

For Researchers, Scientists, and Drug Development Professionals

o-Vanillic acid (2-hydroxy-3-methoxybenzoic acid), a substituted benzoic acid, serves as a
versatile starting material in organic synthesis for the development of novel therapeutic agents
and other fine chemicals. Its unique substitution pattern, featuring carboxylic acid, hydroxyl,
and methoxy functional groups in close proximity, allows for a variety of chemical
transformations to generate diverse molecular scaffolds. These derivatives have shown
promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer
agents.

Core Applications and Synthetic Strategies

o-Vanillic acid is a valuable building block for creating more complex molecules, including
esters, amides, and biaryl compounds through cross-coupling reactions.[1] The inherent
reactivity of its functional groups can be selectively targeted to produce a wide array of
derivatives.

Key Synthetic Transformations:

 Esterification: The carboxylic acid moiety of o-vanillic acid can be readily converted to its
corresponding esters through various methods, including the classic Fischer esterification.

* Amide Formation: The synthesis of amides from o-vanillic acid is efficiently achieved using
standard peptide coupling reagents. These amide derivatives are of particular interest for
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their biological activities.

o Halogenation and Cross-Coupling: The aromatic ring of o-vanillic acid can be halogenated,
typically iodinated, to introduce a handle for palladium-catalyzed cross-coupling reactions
such as the Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures.

Experimental Protocols
Protocol 1: Synthesis of o-Vanillic Acid Amides

This protocol details a general procedure for the synthesis of amides from o-vanillic acid using
dicyclohexylcarbodiimide (DCC) as a coupling agent.

Workflow for Amide Synthesis:

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Workflow: o-Vanillic Acid Amide Synthesis

Start: o-Vanillic Acid, Amine, DCC, DMAP

Gissolve reactants in Dichloromethane (DCMD

'

Stir at room temperature for 24-48 hours

'

Evaporate solvent under reduced pressure

'

(Treat with H20 and extract with Ethyl Acetate)

'

Wash organic phase with 1N HCI, 5% NaHCO3, and H20

'

Dry organic phase and evaporate to yield crude product

Y

(Purify by recrystallization or chromatograph))

End: Purified o-Vanillic Acid Amide
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Caption: General workflow for the synthesis of amides from o-vanillic acid.
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Materials:

o-Vanillic acid

o Desired primary or secondary amine (1.0 equivalent)
» Dicyclohexylcarbodiimide (DCC) (1.0 equivalent)

e 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

¢ Dichloromethane (DCM)

o Ethyl acetate

e 1N Hydrochloric acid (HCI)

e 5% Sodium bicarbonate (NaHCOs3) solution

« Distilled water

e Anhydrous magnesium sulfate or sodium sulfate
Procedure:

 In a round-bottom flask, dissolve o-vanillic acid (1.0 equivalent), the desired amine (1.0
equivalent), and DMAP (0.1 equivalents) in dichloromethane.

 To this stirred solution, add a solution of DCC (1.0 equivalent) in dichloromethane.

 Stir the reaction mixture at room temperature for 24 to 48 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

¢ Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
o Evaporate the solvent from the filtrate under reduced pressure.

» Treat the residue with distilled water and extract with ethyl acetate (3 x volume of water).
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o Combine the organic layers and wash sequentially with 1N HCI, 5% NaHCOs solution, and
distilled water.

» Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and
evaporate the solvent to yield the crude amide.

» Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Example for Vanillic Acid Amides):

While specific data for a series of o-vanillic acid amides is not readily available in the cited
literature, a study on the corresponding vanillic acid amides provides a useful reference for
expected yields and biological activity.[2]

Amine Moiety Coupling Reagent Yield Range (%)

Various primary and secondary
PyBOP or DCC 28.81 - 86.44

amines

Protocol 2: Synthesis of o-Vanillic Acid Esters (Fischer
Esterification)

This protocol describes a general method for the synthesis of esters from o-vanillic acid using
an alcohol in the presence of an acid catalyst.

Materials:

o-Vanillic acid

Desired alcohol (e.g., methanol, ethanol; used as solvent)

Concentrated sulfuric acid (catalytic amount)

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)
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e Anhydrous magnesium sulfate or sodium sulfate

» Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

In a round-bottom flask, dissolve o-vanillic acid in an excess of the desired alcohol.

» Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of
carboxylic acid).

» Heat the mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction by
TLC.

 After cooling to room temperature, remove the excess alcohol under reduced pressure.
o Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

e Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to
neutralize the acid catalyst, and finally with brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude ester.

» Purify the product by distillation or column chromatography.

Protocol 3: lodination of o-Vanillic Acid for Suzuki-
Miyaura Coupling

This protocol is adapted from a procedure for the iodination of vanillin and can be applied to o-
vanillic acid as a precursor for cross-coupling reactions.|[3]

Materials:
e 0-Vanillic acid

o Potassium iodide (KI) (1.0 equivalent)
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e Oxone® (2KHSOs5-KHSO04:K2S04) (as a source of KHSOs, ~1.0 equivalent)
e Deionized water
Procedure:

 In a round-bottom flask, create a suspension of o-vanillic acid (1.0 equivalent) and potassium
iodide (1.0 equivalent) in deionized water.

 In a separate beaker, dissolve Oxone® in deionized water.
e Add the Oxone® solution dropwise to the stirred suspension of o-vanillic acid and KI.
o Reflux the resulting mixture for 1-2 hours. Monitor the reaction by TLC.

o Cool the reaction mixture to room temperature and then in an ice bath to precipitate the
product.

o Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

e The resulting iodinated o-vanillic acid can be used in subsequent Suzuki-Miyaura cross-
coupling reactions.

Biological Activity and Signaling Pathways

Derivatives of vanillic acid isomers have demonstrated significant potential in drug
development, particularly in oncology and infectious diseases. While much of the detailed
mechanistic work has been conducted on vanillic acid (the 4-hydroxy isomer), the findings
provide a strong basis for investigating the biological effects of o-vanillic acid derivatives.

Antimicrobial and Antifungal Activity

Studies have shown that o-vanillic acid possesses antimicrobial properties, with one study
indicating it has the highest toxicity against E. coli when compared to its isomers.[4][5] Amide
derivatives of the related vanillic acid have shown promising antifungal activity against various
Candida species.[2] The mechanism of action for phenolic compounds often involves disruption
of the microbial cell membrane.
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Antifungal Activity of Vanillic Acid Amides (MIC values):

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of
amides derived from vanillic acid against Candida albicans, which can serve as a benchmark
for studies on o-vanillic acid derivatives.[2]

Compound (Amide Derivative) MIC (umol/mL) against C. albicans
N-(4-fluorobenzyl)amide 1.81
N-anilinoamide 2.17

Anticancer Activity and Potential Sighaling Pathways

Vanillic acid has been shown to exert anticancer effects through multiple mechanisms,
including the induction of apoptosis and inhibition of cell proliferation and metastasis.[6][7]
These effects are mediated through the modulation of several key signaling pathways. It is
plausible that derivatives of o-vanillic acid may operate through similar mechanisms.

Potential Signaling Pathways Targeted by Vanillic Acid Derivatives:

o NF-kB Pathway: Vanillic acid can suppress the activation of the NF-kB pathway, which is
crucial for inflammation and cancer cell survival.[8]

o PIBK/AKT/mTOR Pathway: Inhibition of this pathway by vanillic acid can lead to decreased
cancer cell proliferation and survival.[6]

o JAK/STAT Pathway: Vanillic acid has been shown to inhibit this pathway, which is often
constitutively active in many cancers.[6]

 MAPK (Raf/MEK/ERK) Pathway: This pathway, involved in cell proliferation and
differentiation, is another target of vanillic acid.[4]

 Induction of Apoptosis via ROS: Vanillic acid can induce the generation of reactive oxygen
species (ROS) in cancer cells, leading to mitochondrial-mediated apoptosis.[9]

Diagram of Potential Anticancer Signaling Pathways:
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Caption: Potential anticancer mechanisms of o-vanillic acid derivatives.
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These application notes provide a framework for utilizing o-vanillic acid as a versatile starting
material in organic synthesis for the discovery and development of new chemical entities with
potential therapeutic applications. The provided protocols are adaptable and serve as a
foundation for further synthetic exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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